molecular formula C19H18N2O2S3 B12152068 (E)-N-mesityl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

(E)-N-mesityl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B12152068
M. Wt: 402.6 g/mol
InChI Key: YFEMSMFVTJCGEU-OQLLNIDSSA-N
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Description

(E)-N-mesityl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the mesityl group and the thiophene ring in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-mesityl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide typically involves the condensation of mesityl amine with a thiazolidinone derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The mesityl group and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target:

    Antimicrobial Activity: Disrupts bacterial cell wall synthesis or inhibits essential enzymes.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes.

Comparison with Similar Compounds

    Thiazolidinones: Share the thiazolidinone core structure but differ in substituents.

    Thiophene Derivatives: Compounds containing the thiophene ring with various functional groups.

Uniqueness: (E)-N-mesityl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is unique due to the presence of both the mesityl group and the thiophene ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O2S3

Molecular Weight

402.6 g/mol

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H18N2O2S3/c1-11-7-12(2)17(13(3)8-11)20-16(22)10-21-18(23)15(26-19(21)24)9-14-5-4-6-25-14/h4-9H,10H2,1-3H3,(H,20,22)/b15-9+

InChI Key

YFEMSMFVTJCGEU-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C

Origin of Product

United States

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